
2,3'-Dibromo-5'-iodoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Dibromo-5’-iodoacetophenone is a halogenated acetophenone derivative characterized by the presence of bromine and iodine atoms on its aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Dibromo-5’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method is the bromination of 2-hydroxy-3,5-diiodoacetophenone in acetic acid at elevated temperatures (70-80°C) under light irradiation . Another approach involves the reaction of bromine with 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform .
Industrial Production Methods
Industrial production methods for 2,3’-Dibromo-5’-iodoacetophenone are not well-documented in the literature. the general principles of halogenation reactions and the use of appropriate solvents and catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2,3’-Dibromo-5’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carbonyl group in acetophenone derivatives can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted acetophenone derivatives with various functional groups.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction Reactions: Carboxylic acids or alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
2,3’-Dibromo-5’-iodoacetophenone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3’-Dibromo-5’-iodoacetophenone involves its reactivity due to the presence of electron-withdrawing halogen atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-3-iodoacetophenone: Another halogenated acetophenone derivative with similar reactivity and applications.
2,4-Dibromoacetophenone: A related compound with two bromine atoms, used in similar types of chemical reactions.
2-Bromo-4’-methylacetophenone: A brominated acetophenone with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,3’-Dibromo-5’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and potential for diverse applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C8H5Br2IO |
|---|---|
Molekulargewicht |
403.84 g/mol |
IUPAC-Name |
2-bromo-1-(3-bromo-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2IO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
InChI-Schlüssel |
SCSPVQNYEXGFFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)I)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
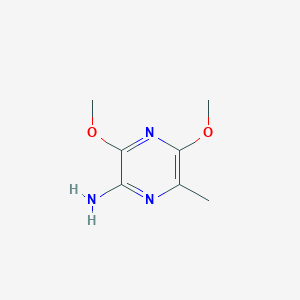
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
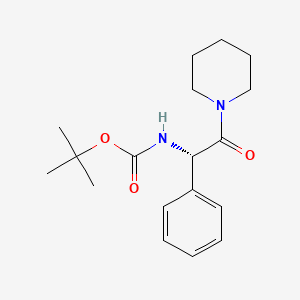
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
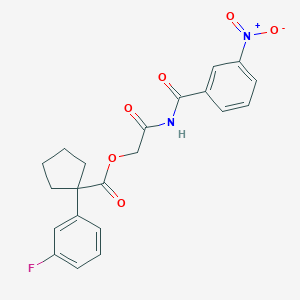


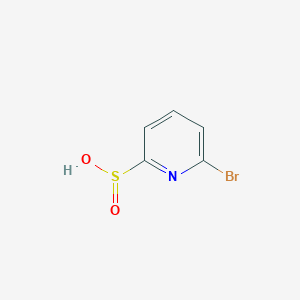

![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
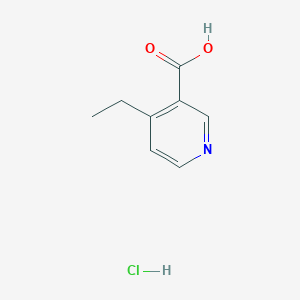
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)
